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A comprehensive analysis of preclinical data reveals that Carboxyamidotriazole Orotate
(CTO), an orotate salt formulation of Carboxyamidotriazole (CAI), exhibits a significantly

improved pharmacokinetic profile, suggesting enhanced oral bioavailability and a faster rate of

absorption compared to its parent compound, CAI. This improvement may allow for smaller

dosages and potentially reduced toxicity in clinical applications.

Carboxyamidotriazole (CAI) is a novel anti-neoplastic agent that has been investigated for its

anti-angiogenic and anti-proliferative effects.[1] However, its clinical development has been

hampered by limited and variable oral bioavailability, poor aqueous solubility, and significant

gastrointestinal and neurotoxicities.[1][2] To address these limitations, Carboxyamidotriazole
Orotate (CTO) was synthesized.[1] Preclinical studies have shown that CTO enters the

bloodstream more rapidly and achieves higher plasma concentrations than CAI, while

maintaining a similar elimination half-life.[1][3]

Comparative Pharmacokinetics: CTO vs. CAI
A comparative pharmacokinetic study in rats demonstrated the superior bioavailability of CTO.

[1] When administered orally, CTO resulted in a significantly greater area under the curve

(AUC) and a higher maximum plasma concentration (Cmax) compared to an equimolar dose of

CAI.[1][3] Furthermore, the time to reach Cmax (Tmax) was shorter for CTO, indicating a faster

rate of absorption.[1][3]
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Table 1: Pharmacokinetic Parameters of Oral CAI and CTO in Rats[1]

Parameter
Carboxyamidotriazole
(CAI)

Carboxyamidotriazole
Orotate (CTO)

Dose 100 mg/kg 137 mg/kg (equimolar to CAI)

Cmax (observed) Lower Significantly Greater

Tmax Longer Shorter

AUC Lower Significantly Greater

Distribution/Absorption Slope Lower Significantly Greater

Elimination Half-life Similar Similar

These findings suggest that the orotate salt form of CAI enhances its oral bioavailability and

absorption rate.[1] The improved pharmacokinetic profile of CTO may lead to more consistent

therapeutic plasma levels and could potentially allow for the administration of lower doses,

thereby reducing the risk of toxicity.[1][3] Preliminary data in ferrets also suggest that CTO may

produce less nausea compared to CAI, possibly due to its more rapid transit from the

gastrointestinal tract.[1]

Experimental Protocol: Rat Pharmacokinetic Study
The comparative pharmacokinetic analysis was performed in rats.[1]

Animal Model: Rats.[1]

Dosing:

Oral (p.o.): Animals received an oral gavage of either CAI (100 mg/kg) or an equimolar

dose of CTO (137 mg/kg). Both compounds were suspended in trioctanoin.[1]

Intravenous (i.v.): For bioavailability calculations, CAI (10 mg/kg) or an equimolar dose of

CTO (13.7 mg/kg) was administered via the tail vein in a DMSO vehicle.[1]
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Blood Sampling: Blood was collected via the retroorbital plexus at 0.33, 1, 2, 4, 16, and 48

hours after oral administration.[1]

Analysis: Plasma was analyzed for CAI levels using a validated LC/MS/MS method.[1]

Pharmacokinetic Analysis: The data was used to calculate key pharmacokinetic parameters

including Cmax, Tmax, and AUC. Oral bioavailability was calculated by comparing the AUC

from oral dosing to the AUC from intravenous dosing.[3]

Below is a workflow diagram illustrating the experimental process.
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Caption: Experimental workflow for the comparative pharmacokinetic study.

Mechanism of Action: Inhibition of Calcium
Signaling
Carboxyamidotriazole acts as a small molecule inhibitor of non-voltage gated calcium

channels.[1][4] By blocking calcium influx and the release of calcium from intracellular stores,

CAI disrupts calcium-mediated signal transduction pathways.[4][5] This mechanism is believed

to be responsible for its anti-angiogenic effects, likely through the inhibition of voltage-

independent calcium signaling necessary for VEGF-induced endothelial proliferation.[1] The

disruption of calcium signaling by CAI has been shown to affect several downstream pathways,

including the PI3K/Akt/mTOR pathway.[5][6]

The following diagram illustrates the proposed signaling pathway affected by

Carboxyamidotriazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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